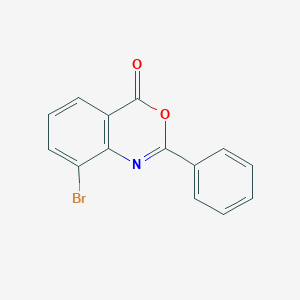
8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the benzoxazinone family. This compound is characterized by the presence of a bromine atom at the 8th position and a phenyl group at the 2nd position on the benzoxazinone ring. Benzoxazinones are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of N-acylated anthranilic acid derivatives. One common method includes the reaction of anthranilic acid with benzoyl chloride in the presence of a base such as triethylamine, followed by bromination using a brominating agent like N-bromosuccinimide (NBS) . The reaction is carried out in an organic solvent such as chloroform under reflux conditions .
Industrial Production Methods
Industrial production of benzoxazinone derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinone derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of advanced materials and as a precursor for the production of other heterocyclic compounds.
Mechanism of Action
The mechanism of action of 8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4H-3,1-benzoxazin-4-one: Lacks the bromine atom at the 8th position but shares the phenyl group at the 2nd position.
6-Bromo-2-methyl-4H-3,1-benzoxazin-4-one: Contains a methyl group at the 2nd position and a bromine atom at the 6th position.
2-(4-Methoxyphenyl)-4H-3,1-benzoxazin-4-one: Features a methoxy group on the phenyl ring.
Uniqueness
8-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one is unique due to the specific positioning of the bromine atom and the phenyl group, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance the compound’s ability to participate in substitution reactions and may also affect its interaction with biological targets .
Properties
CAS No. |
67090-35-1 |
|---|---|
Molecular Formula |
C14H8BrNO2 |
Molecular Weight |
302.12 g/mol |
IUPAC Name |
8-bromo-2-phenyl-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C14H8BrNO2/c15-11-8-4-7-10-12(11)16-13(18-14(10)17)9-5-2-1-3-6-9/h1-8H |
InChI Key |
GISMEQMQTWUQLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C=CC=C3Br)C(=O)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















